molecular formula C4H9NO3 B147359 3-Nitro-2-butanol CAS No. 6270-16-2

3-Nitro-2-butanol

Cat. No.: B147359
CAS No.: 6270-16-2
M. Wt: 119.12 g/mol
InChI Key: OJVOGABFNZDOOZ-UHFFFAOYSA-N
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Description

3-Nitro-2-butanol is an organic compound with the molecular formula C4H9NO3. It is a nitro alcohol, characterized by the presence of both a nitro group (-NO2) and a hydroxyl group (-OH) on its carbon chain. This compound is known for its applications in various chemical reactions and its role in scientific research.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitro-2-butanol can be synthesized through the nitration of 2-butanol. The reaction involves the introduction of a nitro group to the 2-butanol molecule, typically using nitric acid as the nitrating agent. The reaction conditions often include controlled temperature and the presence of a catalyst to facilitate the nitration process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.

Types of Reactions:

    Oxidation: this compound undergoes oxidation reactions, often catalyzed by enzymes such as nitroalkane oxidase. This reaction can convert the nitro alcohol into corresponding aldehydes or ketones.

    Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Enzymes like nitroalkane oxidase, or chemical oxidants such as potassium permanganate.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Amino alcohols.

    Substitution: Various substituted nitro alcohols.

Scientific Research Applications

3-Nitro-2-butanol has been extensively studied for its role in various scientific fields:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound to study nitro group chemistry.

    Biology: The compound is used to investigate the enzymatic oxidation processes in microorganisms such as Fusarium oxysporum.

    Medicine: Research has explored its potential as a precursor for pharmaceuticals and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

    2-Nitro-1-propanol: Another nitro alcohol with similar reactivity but different structural properties.

    3-Nitro-1-butanol: Similar in structure but with the nitro group positioned differently on the carbon chain.

    2-Nitro-2-methyl-1-propanol: A branched nitro alcohol with distinct chemical behavior.

Uniqueness of 3-Nitro-2-butanol: this compound is unique due to its specific structural arrangement, which influences its reactivity and the types of reactions it undergoes. Its combination of a secondary hydroxyl group and a nitro group makes it a versatile compound in both synthetic and research applications.

Properties

IUPAC Name

3-nitrobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVOGABFNZDOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978318
Record name 3-Nitrobutan-2-ol
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6270-16-2
Record name 3-Nitro-2-butanol
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Record name 2-Butanol, 3-nitro-
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Record name 3-Nitro-2-butanol
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Record name 3-Nitro-2-butanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the thermal decomposition pathway of 3-nitro-2-butanol?

A1: Theoretical studies using MP2/6-31G* level calculations suggest that this compound undergoes thermal decomposition via a retro-aldol mechanism. [] This involves a six-membered cyclic transition state, leading to the formation of acetaldehyde and nitroethane. [] This process is driven by the polarization of both the Nδ+C and C-C bonds within the molecule. []

Q2: Is there evidence of enzymatic metabolism of this compound in biological systems?

A2: Yes, this compound has been identified as a minor metabolite of methylethyl ketoxime (MEKO) in liver microsomes from mice, rats, and humans. [] This biotransformation reaction appears to be mediated by cytochrome P450 enzymes, as evidenced by increased metabolism with P450 inducers and decreased metabolism in the presence of P450 inhibitors. []

Q3: Are there any known applications of this compound in organic synthesis?

A3: While the provided research articles do not directly discuss synthetic applications of this compound, one study describes its use as an intermediate in the synthesis of N-dichloroacetyl-2,2,4,5-tetramethyl-1,3-oxazolidine. [] This compound exhibits potential as a herbicide safener, highlighting the utility of this compound as a building block for molecules with agricultural applications. []

Q4: How does the structure of this compound influence its reactivity compared to other nitroalkanes?

A4: The presence of both a nitro group and a hydroxyl group on adjacent carbon atoms in this compound significantly influences its reactivity. This is evident in its thermal decomposition pathway, which proceeds through a six-membered cyclic transition state. [] Furthermore, studies on 2-nitropropane dioxygenase, an enzyme that catalyzes the oxidative denitrification of nitroalkanes, show a preference for anionic substrates. [] While this compound itself is not a direct substrate for this enzyme, the presence of the hydroxyl group could potentially influence its ionization state and interaction with biological systems.

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